molecular formula C14H17F3N2O B2378368 1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol CAS No. 692738-24-2

1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol

Cat. No.: B2378368
CAS No.: 692738-24-2
M. Wt: 286.298
InChI Key: MIJFTQPRZDVGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol is a chemical compound with the molecular formula C14H17F3N2O It is characterized by the presence of a trifluoromethyl group, an indole moiety, and an amino alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol typically involves the reaction of 1H-indole-3-ethylamine with a trifluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and various substituted indole derivatives .

Scientific Research Applications

1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol is unique due to the presence of both the trifluoromethyl group and the indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

1,1,1-Trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol is a chemical compound notable for its complex structure and potential biological applications. Its molecular formula is C14H17F3N2O, featuring a trifluoromethyl group and an indole moiety, which contribute to its unique properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's structure includes:

  • Trifluoromethyl group : Increases lipophilicity and metabolic stability.
  • Indole moiety : Known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The indole structure allows binding to various molecular targets, potentially modulating their activity. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes and interact with proteins effectively.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of indole compounds possess significant antimicrobial properties. This compound may similarly exhibit such properties due to its structural characteristics.

Antiviral Properties

Indole derivatives have been explored for their antiviral effects. The mechanism often involves inhibiting viral replication by interfering with viral proteins or host cell pathways.

Anticancer Potential

The anticancer activity of indole-based compounds has been well-documented. Research suggests that this compound may induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant inhibition of bacterial growth
AntiviralReduced viral load in infected cell lines
AnticancerInduction of apoptosis in cancer cell lines

Specific Case Studies

  • Antimicrobial Study : A study investigated the antimicrobial effects of various indole derivatives against common pathogens. Results indicated that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Research : Another study focused on the anticancer properties of indole derivatives. The results showed that the compound could significantly inhibit the proliferation of specific cancer cell lines through apoptosis induction.

Properties

IUPAC Name

1,1,1-trifluoro-4-[2-(1H-indol-3-yl)ethylamino]butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O/c15-14(16,17)13(20)6-8-18-7-5-10-9-19-12-4-2-1-3-11(10)12/h1-4,9,13,18-20H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJFTQPRZDVGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326578
Record name 1,1,1-trifluoro-4-[2-(1H-indol-3-yl)ethylamino]butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819787
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

692738-24-2
Record name 1,1,1-trifluoro-4-[2-(1H-indol-3-yl)ethylamino]butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.